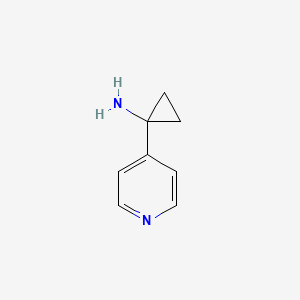

1-(Pyridin-4-YL)cyclopropanamine

Beschreibung

1-(Pyridin-4-YL)cyclopropanamine (CAS: 1060815-26-0) is a cyclopropane derivative featuring a pyridine ring substituted at the 4-position. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol .

Eigenschaften

IUPAC Name |

1-pyridin-4-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMKSDWWSUWVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Pyridin-4-YL)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropylamine under specific conditions can yield 1-(Pyridin-4-YL)cyclopropanamine. Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of 1-(Pyridin-4-YL)cyclopropanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyridin-4-YL)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted cyclopropanamines .

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-4-YL)cyclopropanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-4-YL)cyclopropanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Methyl-Substituted Analogs

Halogen-Substituted Analogs

- 1-(6-Chloropyridin-2-YL)cyclopropanamine (CAS: 1060811-69-9): Formula: C₈H₉ClN₂ Molecular Weight: 168.63 g/mol Chlorine’s electron-withdrawing effect may reduce metabolic stability compared to non-halogenated analogs .

Heterocyclic Variants

Replacing pyridine with other heterocycles alters electronic properties:

Phenyl and Substituted Phenyl Analogs

Phenyl-based analogs exhibit significant structural divergence:

Market and Industrial Perspectives

- 1-(4-Methylphenyl)cyclopropanamine has a well-established market, with projected growth in supply and consumption from 2020–2025 .

Biologische Aktivität

Overview

1-(Pyridin-4-YL)cyclopropanamine is an organic compound with the molecular formula CHN. It features a cyclopropane ring connected to a pyridine ring via an amine group. This compound has garnered attention for its significant biological activities, particularly in the context of inhibiting specific enzymes and affecting cellular processes.

The primary target of 1-(Pyridin-4-YL)cyclopropanamine is Prolyl-tRNA synthetase (PRS) . The compound inhibits PRS by interacting with the ATP-binding site, leading to disruptions in protein synthesis within parasitic organisms such as Toxoplasma gondii . This inhibition is crucial as it directly affects the parasite's ability to produce proteins necessary for its survival.

Biochemical Pathways

1-(Pyridin-4-YL)cyclopropanamine has been shown to engage in various biochemical interactions:

- Inhibition of Protein Synthesis : By targeting PRS, the compound effectively halts protein synthesis, leading to parasite death.

- Cellular Effects : It exhibits potent inhibition at the cellular level, particularly against T. gondii, demonstrating its potential as an antiparasitic agent .

- Metabolic Interactions : The compound likely interacts with metabolic pathways related to pyrimidine synthesis and degradation, potentially influencing various cellular functions .

Pharmacokinetics

Research indicates that 1-(Pyridin-4-YL)cyclopropanamine undergoes oxidative metabolism in human and rat liver microsomes, suggesting a moderate stability profile in biological systems. This property is essential for understanding its bioavailability and therapeutic potential .

Antimicrobial Activity

1-(Pyridin-4-YL)cyclopropanamine has been evaluated for its antimicrobial properties. In laboratory studies, it has shown effectiveness against various pathogens, indicating its potential application in treating infections caused by resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .

Comparative Analysis

To better understand the uniqueness of 1-(Pyridin-4-YL)cyclopropanamine, a comparison with similar compounds can be insightful:

| Compound Name | Target Interaction | Unique Features |

|---|---|---|

| 1-(Pyridin-3-YL)cyclopropanamine | PRS | Different positional isomer may exhibit varied activity |

| 1-(Pyridin-2-YL)cyclopropanamine | PRS | Structural differences affect binding affinity |

| 1-(Pyridin-4-YL)cyclopropanol | Not directly linked to PRS | Alcohol instead of amine alters biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.